molecular formula C9H7FN2 B6261069 1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile CAS No. 1302580-97-7

1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B6261069
CAS No.: 1302580-97-7
M. Wt: 162.2
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Description

1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7FN2 It is characterized by the presence of a fluoropyridine ring attached to a cyclopropane ring, which is further bonded to a carbonitrile group

Preparation Methods

The synthesis of 1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Fluoropyridine Introduction: The next step involves the introduction of the fluoropyridine moiety. This can be done through a nucleophilic substitution reaction where a fluoropyridine derivative reacts with the cyclopropane intermediate.

    Carbonitrile Formation: The final step involves the introduction of the carbonitrile group. This can be achieved through the reaction of the intermediate with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids or amides using acidic or basic hydrolysis conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with biological receptors or enzymes, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound. The carbonitrile group can participate in hydrogen bonding and other interactions, further contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile: Similar structure but with the fluorine atom at a different position on the pyridine ring.

    1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile: Another isomer with the fluorine atom at a different position.

    1-(4-fluoropyridin-2-yl)cyclopropane-1-carbonitrile: Similar structure with the fluorine atom at the 4-position on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its isomers.

Properties

CAS No.

1302580-97-7

Molecular Formula

C9H7FN2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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